MPEP
Overview
Description
2-methyl-6-(phenylethynyl)pyridine is a methylpyridine that coinsists of 2-methylp[yridine bearing an additional phenylethynyl group at position 6. Potent and highly selective non-competitive antagonist at the mGlu5 receptor subtype (IC50 = 36 nM) and a positive allosteric modulator at mGlu4 receptors. Centrally active following systemic administration in vivo. Reverses mechanical hyperalgesia in the inflamed rat hind paw. It has a role as a metabotropic glutamate receptor antagonist and an anxiolytic drug. It is a member of methylpyridines and an acetylenic compound. It is a conjugate base of a 2-methyl-6-(phenylethynyl)pyridinium(1+). It derives from a hydride of an acetylene.
Scientific Research Applications
Metabotropic Glutamate Receptor Antagonism
2-Methyl-6-(phenylethynyl)pyridine (MPEP) is recognized as a potent, selective antagonist for the metabotropic glutamate receptor subtype 5 (mGlu5). Research has demonstrated its efficacy in inhibiting quisqualate-stimulated phosphoinositide hydrolysis, indicating its potential in modulating glutamatergic neurotransmission. This property has been utilized in various studies exploring the pharmacological characterization of mGlu5 receptors (Gasparini et al., 1999).
Potential Anxiolytic Activity
Several studies have investigated this compound's anxiolytic-like effects. It was found to produce a dose-dependent anticonflict effect in rat models, indicating its potential as a new class of anxiolytics targeting mGlu5 receptors. This suggests that this compound and similar compounds could offer new avenues for treating anxiety disorders (Kłodzińska et al., 2000).
Effects on Learning and Memory
Research involving the Morris water maze test in adult and old rats showed that this compound influences spatial learning and memory. It was observed to modify swim speed and distance covered in young adult rats, though its effect on old rats was less pronounced. This suggests a nuanced role for this compound in cognitive processes related to aging (Car et al., 2007).
Modulation of Circadian Rhythms
This compound has been shown to influence brain areas that regulate stress and circadian rhythms. This was evident in its activation patterns in the hypothalamus and other brain regions, suggesting its possible role in the modulation of these physiological processes, especially during developmental stages (Inta et al., 2016).
Interaction with Antiepileptic Drugs
Studies have explored this compound's interaction with conventional antiepileptic drugs, revealing its potential to enhance the efficacy of certain drugs in treating seizures without adding adverse effects. This indicates a possible synergistic role for this compound in epilepsy treatment protocols (Borowicz et al., 2009).
Hepatoprotective Effects
Research on ischemia-reperfusion injury in liver models showed that this compound could protect hepatocytes from ischemic damage. This suggests a novel application of this compound in protecting liver tissues during such injuries, which could have significant implications for hepatic medical conditions (Ferrigno et al., 2018).
Neuroprotective Potential in Brain Injury
This compound and its analogs have demonstrated significant neuroprotective effects in rat cortical neuronal cultures and in vivo models of traumatic brain injury. This neuroprotection, potentially linked to modulation of NMDA receptor activity, highlights the therapeutic potential of this compound in treating brain injuries (Movsesyan et al., 2001).
Mechanism of Action
Future Directions
MPEP has been shown to produce neuroprotective effects following acute brain injury in animal studies . It was also shown to produce antidepressant and anxiolytic effects in animals, and to reduce the effects of morphine withdrawal . The main significance of this compound has been as a lead compound to develop more potent and selective mGluR5 antagonists such as MTEP . Research using this compound itself continues, and recently it was shown to reduce self-administration of nicotine, cocaine, ketamine, and heroin in animals .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(phenylethynyl)pyridine acts primarily as a non-competitive antagonist at the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neural processes, including synaptic plasticity and excitotoxicity. By inhibiting mGluR5, 2-Methyl-6-(phenylethynyl)pyridine reduces the receptor’s activity, which can lead to decreased neuronal excitability and protection against excitotoxic damage .
Additionally, 2-Methyl-6-(phenylethynyl)pyridine has been shown to interact with other biomolecules, such as the N-methyl-D-aspartate (NMDA) receptor, where it acts as a weak antagonist. This interaction further contributes to its neuroprotective properties . The compound also acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), enhancing its activity .
Cellular Effects
2-Methyl-6-(phenylethynyl)pyridine has been observed to exert various effects on cellular processes. In neuronal cells, it has been shown to reduce excitotoxicity by inhibiting mGluR5 and NMDA receptors, leading to decreased calcium influx and reduced oxidative stress . This compound also influences cell signaling pathways, such as the phosphoinositide hydrolysis pathway, by inhibiting mGluR5-mediated signaling .
In microglial cells, 2-Methyl-6-(phenylethynyl)pyridine has been found to induce cellular stress and increase the production of inflammatory mediators, such as interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS). This effect is mediated through a pertussis toxin-sensitive Gi-protein pathway, leading to the activation of phospholipase C and subsequent calcium release from the endoplasmic reticulum .
Molecular Mechanism
The primary mechanism of action of 2-Methyl-6-(phenylethynyl)pyridine involves its antagonistic effect on mGluR5. By binding to an allosteric site on the receptor, the compound inhibits the receptor’s activity without directly competing with the endogenous ligand, glutamate . This inhibition leads to a decrease in downstream signaling events, such as phosphoinositide hydrolysis and calcium influx .
Furthermore, 2-Methyl-6-(phenylethynyl)pyridine’s interaction with NMDA receptors and its positive allosteric modulation of mGluR4 contribute to its overall effects on neuronal excitability and synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-(phenylethynyl)pyridine have been observed to change over time. The compound has been shown to produce neuroprotective effects following acute brain injury in animal studies
Dosage Effects in Animal Models
The effects of 2-Methyl-6-(phenylethynyl)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to produce anxiolytic and antidepressant effects . At higher doses, it can induce adverse effects, such as increased oxidative stress and inflammation in microglial cells . The threshold for these effects varies depending on the specific animal model and experimental conditions.
Metabolic Pathways
2-Methyl-6-(phenylethynyl)pyridine is involved in several metabolic pathways, primarily through its interactions with mGluR5 and NMDA receptors . The compound’s metabolism and clearance are influenced by various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation and elimination
Transport and Distribution
Within cells and tissues, 2-Methyl-6-(phenylethynyl)pyridine is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system tissues . It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of the compound in specific tissues and cellular compartments are influenced by these interactions.
Subcellular Localization
The subcellular localization of 2-Methyl-6-(phenylethynyl)pyridine is primarily within neuronal cells, where it exerts its effects on mGluR5 and NMDA receptors . The compound’s activity and function are influenced by its localization to specific cellular compartments, such as the plasma membrane and endoplasmic reticulum
Properties
IUPAC Name |
2-methyl-6-(2-phenylethynyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWKHUASLBMWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042564 | |
Record name | 6-methyl-2-(phenylethynyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96206-92-7 | |
Record name | MPEP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96206-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MPEP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096206927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-methyl-2-(phenylethynyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-6-(PHENYLETHYNYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VC0YVI27Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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